4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
Scientific Research Applications
DNA Binding and Antimalarial Activity
4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives have been studied for their potential in DNA binding and antimalarial activities. Jadeja et al. (2012) synthesized a series of pyrazolone based Schiff base ligands, including variants of this compound, and investigated the DNA binding properties of their copper complexes. The study found that these complexes bind to DNA via an intercalative mode and can quench the fluorescence intensity of EB bound to DNA (Jadeja et al., 2012). Additionally, Shaikh et al. (2021) synthesized novel 4-acylhydrazone-5-pyrazolones and assessed their antimalarial activity, demonstrating the potential of these compounds in antimalarial research (Shaikh et al., 2021).
Spectroscopic Studies and Synthesis
Holzer et al. (2003) conducted spectroscopic studies on 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime and its methyl derivatives, providing insights into their tautomeric structures and potential applications in various fields such as materials science and pharmaceuticals (Holzer et al., 2003). Moreover, Al-Matar et al. (2010) described a green, one-pot solvent-free synthesis method for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, showing the environmental and economic benefits of such synthesis techniques (Al-Matar et al., 2010).
Pharmaceutical Potential and Antimicrobial Activity
The pharmaceutical potential of pyrazole derivatives, including this compound, has been explored in several studies. Thomas et al. (2018) synthesized two new pyrazole derivatives and performed computational evaluations of their reactivity and pharmaceutical potential, suggesting possible applications in drug development (Thomas et al., 2018). Additionally, Abdelrahman et al. (2020) synthesized novel pyrazole derivatives and found that some exhibited high antimicrobial activity against various microbial strains, highlighting their potential in antimicrobial therapy (Abdelrahman et al., 2020).
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-methyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-10(11(15)14-13-7)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPVZTYWNUFOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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